molecular formula C6H3Cl2NO2S B13886094 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride

4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride

Cat. No.: B13886094
M. Wt: 224.06 g/mol
InChI Key: SYYWIJFVJZJQMX-UHFFFAOYSA-N
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Description

4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two carbonyl chloride groups attached to the thiazole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride typically involves the reaction of 4-methyl-1,3-thiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-methyl-1,3-thiazole+phosgene4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride\text{4-methyl-1,3-thiazole} + \text{phosgene} \rightarrow \text{this compound} 4-methyl-1,3-thiazole+phosgene→4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic and reactive gas. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the use of catalysts or bases to facilitate the process. Solvents such as dichloromethane, chloroform, and ethanol are commonly employed .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, including antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound can interact with biological targets such as enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electronic properties play a crucial role in its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is unique due to the presence of two carbonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .

Properties

Molecular Formula

C6H3Cl2NO2S

Molecular Weight

224.06 g/mol

IUPAC Name

4-methyl-1,3-thiazole-2,5-dicarbonyl chloride

InChI

InChI=1S/C6H3Cl2NO2S/c1-2-3(4(7)10)12-6(9-2)5(8)11/h1H3

InChI Key

SYYWIJFVJZJQMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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